molecular formula C5H9N3S B13502158 4-(1-Aminoethyl)thiazol-2-amine

4-(1-Aminoethyl)thiazol-2-amine

Cat. No.: B13502158
M. Wt: 143.21 g/mol
InChI Key: XHRDXPTWYNDGKL-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)thiazol-2-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)thiazol-2-amine typically involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . Another method involves the treatment of benzonitriles with a mixture of acids to yield the corresponding benzoic acid, which is then treated with thionyl chloride to produce the acid chloride. This acid chloride is further reacted with hydroxylamine hydrochloride and triethylamine to give the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(1-Aminoethyl)thiazol-2-amine stands out due to its unique combination of biological activities and its versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-(1-aminoethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8)

InChI Key

XHRDXPTWYNDGKL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)N)N

Origin of Product

United States

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